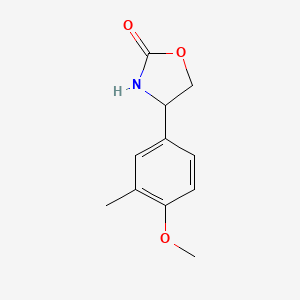
4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is known for its significant antibacterial properties. The oxazolidinone nucleus is a popular heterocyclic framework in synthetic organic chemistry, often used as a chiral auxiliary in stereoselective transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxazolidin-2-one derivatives, including 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one, can be achieved through various methods. One common approach involves the reaction of urea and ethanolamine under microwave irradiation in a chemical paste medium, where a catalytic amount of nitromethane absorbs the microwaves and generates hot spots . Another method includes the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods: Industrial production of oxazolidin-2-one derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic systems, such as palladium-catalyzed reactions, are common in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of oxazolidin-2-one derivatives include palladium catalysts, aryl bromides, and nitromethane. Reaction conditions often involve microwave irradiation, which accelerates the reaction and improves yield .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed N-arylation can produce 3-aryl-2-oxazolidinones .
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinone derivatives are known for their antibacterial properties and are used in the development of new antibiotics . The compound’s unique structure and reactivity make it valuable in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, such as linezolid, which binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect against susceptible strains of bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone nucleus and exhibit similar antibacterial properties.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the methoxy and methyl groups on the phenyl ring can enhance its antibacterial properties and make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-(4-methoxy-3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-7-5-8(3-4-10(7)14-2)9-6-15-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
FMMHWSAIRRDFQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2COC(=O)N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


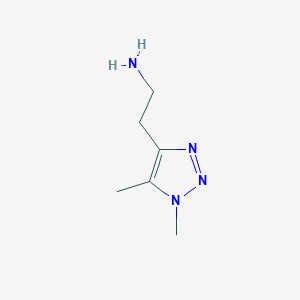
![6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid](/img/structure/B13539830.png)

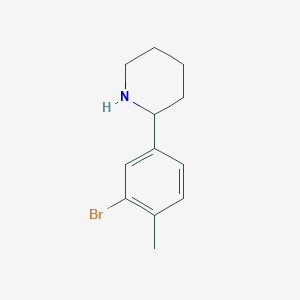
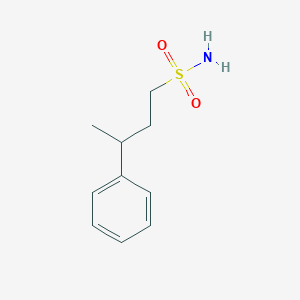
![1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one](/img/structure/B13539856.png)
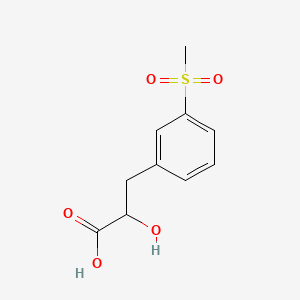
![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
![3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol](/img/structure/B13539864.png)
![Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B13539870.png)
![Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)
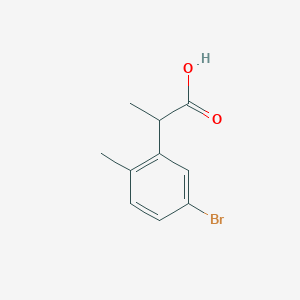
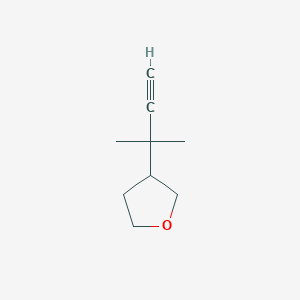
![2-(6-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl)ethan-1-amine](/img/structure/B13539891.png)
